N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biochemical and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the carboxamide group.
The pyrrolidinone moiety is synthesized separately, often starting from 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and oxidation to form the desired pyrrolidinone structure. The final step involves coupling the xanthene derivative with the pyrrolidinone intermediate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the pyrrolidinone and xanthene moieties can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its xanthene core.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to fluoresce and bind to specific biomolecules.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, often through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The xanthene core’s fluorescent properties allow it to be used as a marker in biological systems, where it can bind to proteins, nucleic acids, or other biomolecules, facilitating their visualization and study.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-benzylpiperazine-1-carboxamide
- 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties not commonly found in similar compounds. This makes it particularly valuable in applications requiring fluorescence, such as imaging and sensing.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-22-12-11-17(14-23(22)32-2)28-15-16(13-24(28)29)27-26(30)25-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)25/h3-12,14,16,25H,13,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYUVGZOKGVRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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